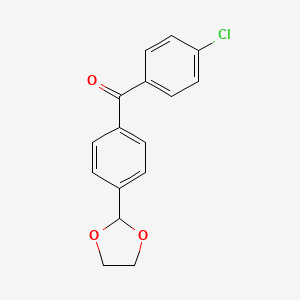

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a chemical species that can be derived from benzophenone derivatives. It is characterized by the presence of a 1,3-dioxolane ring, which is a ketal formed from the reaction of a ketone with ethylene glycol, and a chloro substituent on the benzene ring. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves lithiation, which is the introduction of a lithium atom into an organic compound. For instance, 2-aryl-2-(chloroaryl)-1,3-dioxolanes can be lithiated ortho to the ketal group of the chloroaryl ring, followed by treatment with various electrophiles to yield ortho-functionalized benzophenone derivatives . Similarly, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, a related compound, involves bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone .

Molecular Structure Analysis

The molecular structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would include a benzophenone core with a chloro substituent at the para position relative to the carbonyl group. The 1,3-dioxolane ring is likely attached at the para position of the other phenyl ring. The presence of the dioxolane ring can influence the reactivity and electronic properties of the molecule, as seen in the synthesis of copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes followed by treatment with electrophiles can lead to the synthesis of new ortho-functionalized acetophenone derivatives . Additionally, the reactivity of benzophenone derivatives towards nucleophiles has been studied, as in the case of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, which undergoes Michael-type nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would be influenced by its functional groups. The chloro substituent is an electron-withdrawing group that can affect the electron density of the benzene ring, potentially impacting the compound's reactivity. The 1,3-dioxolane ring is a ketal, which is generally stable under basic conditions but can be hydrolyzed under acidic conditions. The synthesis and characterization of related copolymers have provided insights into the behavior of such compounds in different environments, including their conformational transitions in solution .

科学的研究の応用

Synthesis and Functionalization

- Lithiation and Synthesis of Benzophenone Derivatives: 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone has been used in the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes, leading to the synthesis of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).

Applications in Fungicides

- Fungicidal Activities: Compounds derived from the ketalization of benzophenones, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have shown significant fungicidal activities. These findings highlight its potential in agricultural and biological applications (Talismanov & Popkov, 2007).

Intermediate in Fungicide Synthesis

- Synthesis of Fungicide Intermediates: The compound is an important intermediate in the synthesis of fungicides such as difenoconazole. Its synthesis involves bromination and ketal reactions, demonstrating its role in the creation of commercially significant fungicides (Xie Wei-sheng, 2007).

Photochemical Applications

- Photochemically Initiated Reactions: It plays a role in photochemically initiated reactions of substituted 1,3-dioxolanes. These reactions yield various carboxylic and thiocarboxylic esters, showcasing its utility in photochemical studies (Hartgerink et al., 1971).

Photoinitiator in Polymerization

- Photoinitiator for Radical Polymerization: Benzophenone derivatives, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have been synthesized and characterized as photoinitiators for free radical polymerization. This highlights its potential in materials science and polymer chemistry (Wang Kemin et al., 2011).

Safety And Hazards

特性

IUPAC Name |

(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFEZNWCGVKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619722 |

Source

|

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

780776-35-4 |

Source

|

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)